molecular formula C7H12O4 B2800181 (S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1509909-60-7

(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No. B2800181
M. Wt: 160.169
InChI Key: UWIRTUFUYGPILS-LURJTMIESA-N
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Description

“(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with a molecular weight of 143.16 . It is also known by other names such as “2-(tetrahydro-2H-pyran-4-yl)acetic acid” and "2-tetrahydropyran-4-ylacetic acid" .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate with sodium hydroxide in a methanol solution . The mixture is stirred at room temperature for 15 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: "1S/C7H11O3/c1-2-4-6-5-3-1/h1-5H2" . This indicates that the compound has a cyclic structure with a six-membered ring, which includes an oxygen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.16 . It is a derivative of tetrahydropyran, which is a cyclic ether . The compound’s IUPAC name is “2-(oxan-4-yl)acetic acid” and its SMILES notation is "[O-]C(=O)CC1CCOCC1" .

Scientific Research Applications

Synthesis Applications

Advanced Synthesis Techniques : This compound has been employed in the synthesis of complex molecules. For example, it served as a precursor in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, demonstrating a synthesis route characterized by mild reaction conditions and high yield (Zhang Guo-fu, 2012). Furthermore, its utility in creating acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester highlights its role in producing compounds with potentially valuable properties (Wei et al., 2006).

Natural Product Synthesis : It is instrumental in natural product synthesis, such as the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids, which are key intermediates in synthesizing natural products like civet cat compound and diospongin A (Ol’ga Karlubíková et al., 2011).

Chemical Properties and Reactivity

Chemical Reactivity Studies : The reactivity of this compound has been explored through various chemical reactions, contributing to the understanding of its chemical behavior and potential applications. For instance, its role in synthesizing heterocyclic compounds from reactions with dehydroacetic acid showcases its versatility in chemical synthesis (Devinder Kumar & Shiv P. Singh, 2007).

Protecting Group Alternatives : Research has also been conducted on using symmetrical ketal functions derived from this compound as alternatives to traditional protecting groups. This study suggests that ketals of tetrahydro-4H-pyran-4-one have desirable hydrolysis properties for use as protecting groups (C. Reese et al., 1970).

Biological Activity

Germination Inhibitory Properties : This compound has been isolated from natural sources and identified as having germination inhibitory effects, showcasing its potential in agricultural applications (H. Oh et al., 2002).

Safety And Hazards

“(S)-2-Hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

properties

IUPAC Name

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIRTUFUYGPILS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-2-(oxan-4-yl)acetic acid

CAS RN

1509909-60-7
Record name (2S)-2-hydroxy-2-(oxan-4-yl)acetic acid
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